N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide
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Overview
Description
N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features an aminoethyl group attached to an 8-hydroxyquinoline moiety, which is known for its chelating abilities and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide typically involves the reaction of 8-hydroxyquinoline-2-carboxylic acid with ethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloenzymes and other metal-dependent processes in biological systems. The compound can also interact with DNA and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound known for its chelating properties.
N-(2-Aminoethyl)-1-aziridineethanamine: Another compound with an aminoethyl group, used as an ACE2 inhibitor.
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Used in the synthesis of silatranes and other silicon-based compounds.
Uniqueness
N-(2-Aminoethyl)-8-hydroxyquinoline-2-carboxamide is unique due to its combined properties of 8-hydroxyquinoline and the aminoethyl group. This combination enhances its chelating ability and biological activity, making it more versatile compared to similar compounds.
Properties
CAS No. |
648896-12-2 |
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Molecular Formula |
C12H13N3O2 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-(2-aminoethyl)-8-hydroxyquinoline-2-carboxamide |
InChI |
InChI=1S/C12H13N3O2/c13-6-7-14-12(17)9-5-4-8-2-1-3-10(16)11(8)15-9/h1-5,16H,6-7,13H2,(H,14,17) |
InChI Key |
XEDLLZJBRMOREW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)NCCN |
Origin of Product |
United States |
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